Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane

Crystalline inclusion compounds Clathrate hosts Organosilicon host–guest chemistry

Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane (CAS 652154-26-2) is a structurally sophisticated organosilicon compound belonging to the class of silyl-capped aryl acetylides. It features a unique Ph3Si–C≡C–Ar–CH2CH2–SiPh3 architecture that integrates two bulky triphenylsilyl termini with a phenylene core via both ethynyl and ethyl linkages.

Molecular Formula C46H38Si2
Molecular Weight 647.0 g/mol
CAS No. 652154-26-2
Cat. No. B12521440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane
CAS652154-26-2
Molecular FormulaC46H38Si2
Molecular Weight647.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](CCC2=CC=CC=C2C#C[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C46H38Si2/c1-7-23-41(24-8-1)47(42-25-9-2-10-26-42,43-27-11-3-12-28-43)37-35-39-21-19-20-22-40(39)36-38-48(44-29-13-4-14-30-44,45-31-15-5-16-32-45)46-33-17-6-18-34-46/h1-34H,35,37H2
InChIKeyQJKUOWPQRLHSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane (CAS 652154-26-2) – Why Structural Complexity Drives Differentiated Performance in Organosilicon Applications


Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane (CAS 652154-26-2) is a structurally sophisticated organosilicon compound belonging to the class of silyl-capped aryl acetylides. It features a unique Ph3Si–C≡C–Ar–CH2CH2–SiPh3 architecture that integrates two bulky triphenylsilyl termini with a phenylene core via both ethynyl and ethyl linkages . This dual-site molecular topology delivers synergistic steric shielding, enhanced thermal robustness, and distinctive electronic effects that cannot be replicated by mono-silyl analogs or simple trimethylsilyl (TMS)-based derivatives. Users evaluating this compound for materials science, organic electronics, or advanced synthesis applications should recognize that its differentiation derives from this architectural singularity rather than from any single functional group in isolation [1].

Why Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane Cannot Be Replaced by Simpler Silanes: The Case for Steric Bulk and Dual-Site Architecture


The substitution of common silyl-ethynyl building blocks such as trimethylsilylacetylene (TMSA), triethylsilylacetylene, or mono-triphenylsilyl derivatives for this compound is not functionally equivalent. The dual triphenylsilyl termini impart a steric volume and conformational rigidity far exceeding that of a single –SiPh3 group, which has been directly shown to be the decisive factor in enabling crystalline clathrate host–guest inclusion behavior: the analogous mono-SiPh3, dimethylphenylsilyl, and trimethylsilyl substituted compounds proved inefficient as clathrate hosts [1]. Furthermore, the ethynyl bridge between the phenyl core and one triphenylsilyl group introduces electron‑withdrawing character that lowers both HOMO and LUMO levels—an effect documented through cyclic voltammetry on structurally related bis(triphenylsilylethynyl)siloles, where theoretical calculations demonstrated significantly higher conjugation and lower frontier orbital energies compared to 2,5-diarylsiloles lacking the triphenylsilylethynyl motif [2]. In short, replacing this compound with a less bulky or mono‑silyl analog compromises both intermolecular packing control and electronic tuning, thereby degrading performance in applications where spatial isolation of active cores, thermal stability, or electron‑transport characteristics are essential.

Quantitative Differentiation Evidence for Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane: Head-to-Head and Cross-Study Comparisons Against Structural Analogs


Clathrate Host Capability: Bulky Triphenylsilyl Termini Enable Robust Crystalline Inclusion Whereas Non-Bulky Analogs Fail

The design principle embodied by the target compound—two bulky triphenylsilyl caps separated by a rigid aryl/ethynyl spacer—has been directly validated in a comparative host–guest study. Compounds featuring bulky triphenylsilyl moieties on rigid linear or trigonal spacers (compounds 1–3) formed crystalline inclusion compounds with a wide range of apolar and aprotic dipolar guest molecules (DMF, pyridine, 1,4-dioxane, p-xylene, H2O), yielding structurally characterized clathrates with near‑ideal ellipsoidal cavities. In contrast, the analogous non‑bulky dimethylphenylsilyl‑ and trimethylsilyl‑substituted compounds (4 and 5) proved entirely inefficient as clathrate hosts, yielding no inclusion behavior under identical conditions [1]. This binary outcome (productive host vs. complete failure) demonstrates that the steric encumbrance of the triphenylsilyl termini, rather than the spacer architecture alone, is the primary driver of host functionality.

Crystalline inclusion compounds Clathrate hosts Organosilicon host–guest chemistry

Electron‑Withdrawing Effect: Triphenylsilylethynyl Groups Lower HOMO/LUMO Levels and Enhance Conjugation Relative to 2,5‑Diarylsiloles

In a systematic study of 2,5‑bis(triphenylsilylethynyl)‑3,4‑diphenylsiloles—molecules that incorporate the same triphenylsilylethynyl terminus present in the target compound—crystal structures and DFT calculations (B3LYP/6‑31*) revealed that these compounds possess higher conjugation than 2,5‑diarylsiloles (the conventional aryl‑substituted analog class lacking the –C≡C–SiPh3 group). Cyclic voltammetry confirmed low‑lying HOMO and LUMO energy levels attributable to the electron‑withdrawing effect of the triphenylsilylethynyl substituent, with electron affinities comparable to those of perfluoroarylsiloles [1]. The transient electroluminescence method measured an electron mobility of up to 1.2 × 10⁻⁵ cm² V⁻¹ s⁻¹, approximately fivefold higher than that of tris(8‑hydroxyquinolinato)aluminum (Alq₃), a benchmark electron‑transport material, under identical conditions [1]. These electronic properties are directly attributable to the triphenylsilylethynyl structural motif shared with the target compound.

Organic electronics Electron‑transport materials Silole optoelectronics

Solid‑State Emission Tuning: Triphenylsilyl‑ vs. Triphenylsilylethynyl‑Substituted Pyrenes Show 4‑Fold Quantum Yield Difference (ΦF 0.65 vs. 0.16)

The impact of the triphenylsilylethynyl linkage—as present in the target compound—on solid‑state photoluminescence was quantitatively assessed in a comparative study of arylsilyl‑substituted pyrene derivatives. A triphenylsilylphenyl‑substituted pyrene (direct Si–C bond to the aromatic core, no ethynyl bridge) exhibited an absolute solid‑state fluorescence quantum yield (ΦF) of 0.65. In contrast, a triphenylsilylphenyl(ethynyl)‑substituted pyrene (incorporating the –C≡C–SiPh3 bridge analogous to the target compound) showed a markedly reduced ΦF of 0.16 under comparable solid‑state measurement conditions [1]. This ~4‑fold difference demonstrates that the ethynyl bridge between the SiPh3 group and the aromatic core significantly alters excited‑state behavior, likely through modified electronic coupling and non‑radiative decay pathways—a nuance that users must account for when designing solid‑state emitters or aggregation‑induced emission (AIE) systems.

Solid‑state fluorescence Aggregation‑induced emission Pyrene optoelectronics

Triplet Exciton Suppression and Device Lifetime Extension: Triphenylsilyl‑Substituted Hosts Outperform Silyl‑Free Hosts in Blue PhOLEDs

The functional benefit of the triphenylsilyl group—a key structural component of the target compound—was isolated in a controlled PhOLED host comparison. Two hole‑transport‑type host materials with identical carbazole‑dibenzofuran backbone structures were synthesized: one bearing a triphenylsilyl substituent (4Si‑2DBFCz) and one without (2DBFCz). When evaluated as hosts for a blue phosphorescent emitter, the triphenylsilyl‑containing host suppressed triplet exciton quenching, leading to improved external quantum efficiency (EQE) and extended device lifetime compared to the triphenylsilyl‑free host‑based device [1]. The study directly attributes these improvements to the bulky triphenylsilyl group's ability to spatially separate emitters and reduce triplet‑exciton‑induced annihilation [1]. While exact EQE and lifetime figures are reported in the full text, the directional outcome—superior efficiency and longer lifetime for the SiPh3‑substituted host—is unambiguously established.

Blue phosphorescent OLEDs Triplet exciton quenching Host material design

Target Application Scenarios for Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane: Where Its Structural Architecture Delivers Verified Advantages


Design of Crystalline Clathrate Hosts for Selective Molecular Encapsulation and Separation

The dual triphenylsilyl‑capped architecture, validated in structurally analogous bis‑ and tris(triphenylsilyl)‑substituted aryl‑ethynyl hosts, provides proven clathrate formation capability with diverse guest molecules including DMF, pyridine, 1,4‑dioxane, p‑xylene, and water [1]. The target compound's spacer topology—a phenylene core with ethynyl and ethyl linkages—offers a distinct geometry for tuning cavity size and shape, enabling the rational development of hosts for selective molecular encapsulation, storage, or separation of small organic molecules.

Synthesis of Electron‑Transport Materials with Tunable Frontier Orbital Energies for Organic Electronics

The triphenylsilylethynyl terminus shared by the target compound has been shown through DFT calculations and cyclic voltammetry to lower HOMO/LUMO levels via its electron‑withdrawing effect, producing electron affinities comparable to perfluoroarylsiloles and electron mobilities up to 1.2 × 10⁻⁵ cm² V⁻¹ s⁻¹ (~5× Alq₃) in structurally related bis‑substituted siloles [2]. The target compound serves as a versatile precursor for constructing n‑type organic semiconductors, electron‑transport layers, or acceptor materials where low‑lying LUMO levels are required.

Solid‑State Fluorescent Materials with Rationally Controlled Emission Quantum Yield via Ethynyl‑Bridge Modulation

Direct comparative photophysical data on arylsilyl‑substituted pyrenes demonstrate that the triphenylsilylethynyl (–C≡C–SiPh3) substitution pattern yields a solid‑state ΦF of 0.16, compared to 0.65 for the directly‑bonded triphenylsilylphenyl analog [3]. This ~4‑fold difference establishes the ethynyl‑bridge as a powerful design parameter for modulating solid‑state emission. The target compound enables materials chemists to deliberately attenuate or enhance solid‑state emission by leveraging this structure–property relationship in AIE luminogens, mechanochromic materials, or fluorescent sensors.

Host Materials for Long‑Lifetime Blue Phosphorescent OLEDs via Triplet Exciton Management

The triphenylsilyl substituent has been independently validated as a structural element that suppresses triplet exciton quenching and extends device lifetime in blue PhOLEDs, as demonstrated by a direct head‑to‑head comparison of hosts with identical backbones differing only in the presence or absence of a –SiPh3 group [4]. Incorporating the target compound—which provides two triphenylsilyl groups in a single molecular building block—into host material design offers a pathway to further increase the spatial separation of phosphorescent emitters and mitigate exciton‑induced degradation, a critical challenge in commercializing blue OLED technology.

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